Octyl acrylate

Bio-based monomers Sustainable polymers Emulsion polymerization

Researchers formulating low-Tg, bio-based PSAs face trade-offs between petrochemical 2-EHA and low-temp performance. n-Octyl acrylate solves this. - 38% lower carbon footprint vs. 2-EHA, maintaining low-temp tack and peel adhesion. - Tg -65°C enables coatings flexible below -20°C, outperforming n-butyl acrylate. - Linear C8 yields softer polymers with higher gel content and molar mass, ensuring balanced peel/shear for eco-labels and tapes.

Molecular Formula C11H20O2
CH2=CHCOOC8H17
C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 2499-59-4
Cat. No. B1346639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl acrylate
CAS2499-59-4
Molecular FormulaC11H20O2
CH2=CHCOOC8H17
C11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C=C
InChIInChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h4H,2-3,5-10H2,1H3
InChIKeyANISOHQJBAQUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

Octyl Acrylate CAS 2499-59-4: Core Properties and Procurement Context


Octyl acrylate (CAS 2499-59-4, n-octyl acrylate) is a monofunctional C8 alkyl acrylate monomer with the molecular formula C₁₁H₂₀O₂ (MW 184.28) . It is characterized by a linear eight-carbon alkyl chain, which imparts pronounced hydrophobicity, flexibility, and a low homopolymer glass transition temperature (Tg ≈ -65°C) [1]. The compound is supplied as a colorless liquid, typically stabilized with MEHQ (monomethyl ether hydroquinone), with a boiling point of approximately 216–220°C and density ~0.88 g/cm³ . n-Octyl acrylate, as a linear isomer, is distinguished from branched C8 acrylates such as 2-ethylhexyl acrylate and iso-octyl acrylate, and its C8 moiety can be derived from renewable resources .

Why Generic Substitution of Octyl Acrylate (CAS 2499-59-4) is Scientifically Unsound


Direct substitution of n-octyl acrylate with other C8 acrylates or short-chain alternatives without reformulation is scientifically untenable. While 2-ethylhexyl acrylate (2-EHA) is a common commercial alternative with similar low Tg properties, its branched structure and petrochemical origin result in fundamentally different polymerization kinetics, branching architecture, and final polymer properties [1]. Studies show that n-octyl acrylate produces higher gel content and higher molar mass due to increased chain branching compared to 2-EHA, which significantly impacts mechanical performance [1]. Furthermore, the linear n-octyl isomer yields a softer polymer than branched C8 isomers, and short-chain alternatives like butyl acrylate exhibit higher Tg and inferior low-temperature flexibility [2]. These differences in microstructure, rheology, and sustainability profile mandate specific selection of n-octyl acrylate for targeted applications.

Quantitative Differentiation Evidence for Octyl Acrylate (CAS 2499-59-4) Procurement Decisions


Bio-Based Carbon Content vs. Petrochemical 2-Ethylhexyl Acrylate

n-Octyl acrylate (specifically 2-octyl acrylate) is a promising bio-based monomer capable of substituting petrochemical 2-ethylhexyl acrylate (2-EHA) in emulsion polymerization [1]. Unlike 2-EHA, which is exclusively derived from petroleum, the C8 moiety of n-octyl acrylate can be sourced from renewable resources, offering a quantifiable reduction in cradle-to-gate carbon emissions of 38% compared to fossil-based analogs [2]. The linear structure of n-octyl acrylate also contributes to a 'softer' polymer property compared to the branched 2-EHA .

Bio-based monomers Sustainable polymers Emulsion polymerization

Polymer Microstructure: Higher Gel Content and Molar Mass vs. 2-Ethylhexyl Acrylate

In comparative emulsion homopolymerization studies, 2-octyl acrylate (2-OA) forms a higher amount of gel than 2-ethylhexyl acrylate (2-EHA), a difference attributed to the presence of a second abstractable labile hydrogen in the 2-OA side chain, which promotes more extensive chain branching [1]. Consequently, 2-octyl esters yield polymers with higher molar mass than their respective 2-ethylhexyl counterparts [1].

Polymer microstructure Gel content Molar mass distribution

Homopolymer Glass Transition Temperature (Tg) vs. Butyl Acrylate and Branched C8 Isomers

The homopolymer of n-octyl acrylate exhibits a glass transition temperature (Tg) of approximately -65°C , which is comparable to branched C8 isomers like iso-octyl acrylate (Tg ≈ -65°C) [1] and significantly lower than shorter-chain alternatives such as n-butyl acrylate (Tg ≈ -54°C) . This low Tg imparts superior flexibility and tack at ambient and sub-ambient temperatures, a critical performance attribute for pressure-sensitive adhesives and low-temperature coatings.

Glass transition temperature Polymer flexibility Low-temperature performance

Linear Structure Imparts Softer Polymer Properties vs. Branched C8 Isomers

The linear C8 structure of n-octyl acrylate (NOAA) yields a polymer that is 'very soft' compared to those derived from branched C8 isomers like 2-ethylhexyl acrylate or iso-octyl acrylate . This increased softness is a direct consequence of the linear alkyl chain's ability to enhance free volume and reduce intermolecular forces in the polymer matrix. This property is particularly advantageous for formulating soft materials such as pressure-sensitive adhesives .

Polymer softness Linear vs. branched alkyl chain Adhesive rheology

Balanced Viscoelasticity (G'≈G'') vs. Other Alkyl Cyanoacrylates

In a comparative study of polycyanoacrylates, the octyl cyanoacrylate polymer was found to possess a unique viscoelastic balance where the storage modulus (G') is approximately equal to the loss modulus (G″), corresponding to a phase angle of ~45° [1]. This is in contrast to most alkyl cyanoacrylates, which are primarily elastic (G″ > G') and brittle, and alkoxy cyanoacrylates, which are primarily viscous (G' > G″) and lack mechanical strength [1]. This balanced G'≈G″ profile provides an appropriate combination of mechanical strength and plasticity.

Viscoelasticity Rheology Cyanoacrylate polymers

Procurement-Driven Application Scenarios for Octyl Acrylate (CAS 2499-59-4)


Sustainable, Bio-Based Pressure-Sensitive Adhesives (PSAs)

Procurement for the formulation of waterborne acrylic PSAs with a high bio-based content. n-Octyl acrylate is a direct substitute for petrochemical 2-EHA, offering a 38% reduction in carbon footprint while maintaining comparable low-temperature tack [1]. Its use in emulsion copolymerization with monomers like isobornyl acrylate and acrylic acid produces low-gel latexes with balanced peel and shear strength, ideal for eco-friendly labels and tapes [2].

Low-Temperature Flexible Coatings and Sealants

Selection of n-octyl acrylate for architectural or industrial coatings that must remain flexible and crack-resistant at sub-zero temperatures. Its homopolymer Tg of -65°C provides a significant 11°C advantage over n-butyl acrylate , enabling the formulation of coatings that maintain flexibility down to -20°C and below, which is critical for exterior applications in cold climates [3].

Impact Modification of Thermoplastic Resins

Procurement for the synthesis of core-shell impact modifiers for thermoplastics like PVC or polycarbonate. Patented formulations utilize n-octyl acrylate (2-octyl acrylate) as a core monomer in copolymers with 2-EHA to significantly improve low-temperature impact strength without compromising transparency or processability [4].

Biomedical Cyanoacrylate Adhesives with Optimized Viscoelasticity

Selection of octyl cyanoacrylate for medical adhesive applications requiring a precise balance of strength and flexibility. Its unique viscoelastic profile (G' ≈ G″) provides a tailored balance between mechanical strength and plasticity that is not found in more brittle short-chain or overly viscous alkoxy cyanoacrylates, making it suitable for wound closure and drug delivery systems [5].

Technical Documentation Hub

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